3-(4-Methoxy-3-methylphenyl)propan-1-ol is an organic compound characterized by its unique structure and chemical properties. It is classified as a secondary alcohol due to the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms. This compound is of interest in organic synthesis and medicinal chemistry due to its potential applications in pharmaceuticals and as a building block for more complex molecules.
The primary source for the synthesis of 3-(4-Methoxy-3-methylphenyl)propan-1-ol is 4-methoxy-3-methylbenzaldehyde, which undergoes several chemical transformations to yield the final product. This compound can be found in various chemical databases and literature, highlighting its relevance in organic chemistry .
In terms of classification, 3-(4-Methoxy-3-methylphenyl)propan-1-ol falls under:
The synthesis of 3-(4-Methoxy-3-methylphenyl)propan-1-ol typically involves several steps:
The molecular structure of 3-(4-Methoxy-3-methylphenyl)propan-1-ol can be represented as follows:
Property | Data |
---|---|
Molecular Formula | C11H16O2 |
Molecular Weight | 180.25 g/mol |
IUPAC Name | 3-(4-Methoxy-3-methylphenyl)propan-1-ol |
InChI Key | LIUQRLRMLOQFLQ-UHFFFAOYSA-N |
Canonical SMILES | CC(C(COC)C1=CC=C(C=C1)OC)N |
3-(4-Methoxy-3-methylphenyl)propan-1-ol can participate in various chemical reactions:
Common reagents for these reactions include:
Major products from these reactions include:
The mechanism of action for 3-(4-Methoxy-3-methylphenyl)propan-1-ol involves its interaction with various biological targets, potentially influencing neurotransmitter systems or metabolic pathways. This interaction could modulate enzyme activity or receptor signaling pathways, contributing to its pharmacological effects .
The specific molecular targets and pathways affected by this compound require further investigation through biochemical studies to elucidate its full mechanism of action.
The physical properties of 3-(4-Methoxy-3-methylphenyl)propan-1-ol include:
Key chemical properties are:
3-(4-Methoxy-3-methylphenyl)propan-1-ol has potential applications in:
This compound's unique properties make it a valuable asset in both industrial applications and academic research settings, contributing to advancements in medicinal chemistry and organic synthesis methodologies .
CAS No.: 1254-35-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8